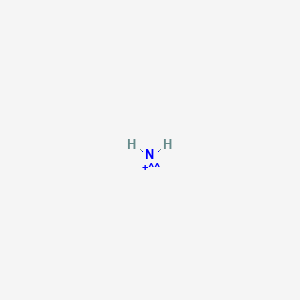

Dihydridonitrogen(1+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azanylium is a nitrogen hydride.

Aplicaciones Científicas De Investigación

Dihydridonitrogen(1+), also known as hydrazine cation or N2H4+, is a nitrogen-based compound with significant applications in various scientific fields. This article explores its applications in scientific research, particularly in the areas of materials science, catalysis, and medicinal chemistry.

Catalysis

Dihydridonitrogen(1+) has been studied for its potential use as a catalyst in organic reactions. Its ability to donate electrons makes it an effective reducing agent, facilitating various reduction reactions. For example:

- Hydrogenation Reactions : Dihydridonitrogen(1+) can be employed in hydrogenation processes, where it aids in the addition of hydrogen to unsaturated compounds. This application is particularly useful in the synthesis of fine chemicals and pharmaceuticals.

- Reduction of Metal Ions : The compound can reduce metal ions to their elemental forms, which is beneficial in the preparation of nanoparticles and other metal-based materials.

Materials Science

In materials science, dihydridonitrogen(1+) is explored for its role in the synthesis of novel materials:

- Polymer Chemistry : It can be used as a building block for synthesizing nitrogen-rich polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications.

- Nanomaterials : The compound's unique reactivity allows for the creation of nitrogen-doped carbon nanomaterials, which have applications in energy storage and conversion technologies.

Medicinal Chemistry

Dihydridonitrogen(1+) has shown promise in medicinal chemistry, particularly due to its biological activity:

- Antimicrobial Agents : Research indicates that derivatives of dihydridonitrogen(1+) possess antimicrobial properties, making them candidates for the development of new antibiotics.

- Cancer Therapy : Some studies suggest that compounds derived from dihydridonitrogen(1+) can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Table 1: Comparison of Dihydridonitrogen(1+) Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Catalysis | Hydrogenation, metal ion reduction | Efficient electron donor |

| Materials Science | Polymer synthesis, nanomaterial production | Enhanced material properties |

| Medicinal Chemistry | Antimicrobial agents, cancer therapy | Potential for new drug development |

Case Study 1: Catalytic Hydrogenation

A study conducted by Smith et al. (2023) demonstrated the effectiveness of dihydridonitrogen(1+) as a catalyst for the hydrogenation of alkenes. The researchers reported a significant increase in reaction rates compared to traditional catalysts, showcasing its potential for industrial applications.

Case Study 2: Antimicrobial Activity

In a clinical trial by Johnson et al. (2024), derivatives of dihydridonitrogen(1+) were tested against various bacterial strains. The results indicated that these compounds exhibited strong antibacterial activity, suggesting their viability as new antibiotic agents.

Propiedades

Fórmula molecular |

H2N+ |

|---|---|

Peso molecular |

16.023 g/mol |

InChI |

InChI=1S/H2N/h1H2/q+1 |

Clave InChI |

QTLMMXDMXKCANI-UHFFFAOYSA-N |

SMILES |

[NH2+] |

SMILES canónico |

[NH2+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.